molecular formula C13H15FN2O4 B2619499 N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034203-77-3

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2619499
CAS No.: 2034203-77-3
M. Wt: 282.271
InChI Key: DJYRPRURWPUUDJ-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic compound that features a fluorophenyl group and a hydroxytetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Hydroxytetrahydrofuran Moiety: This can be achieved through the reduction of a suitable precursor, such as a tetrahydrofuran derivative, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Coupling Reaction: The final step involves coupling the hydroxytetrahydrofuran moiety with the fluorophenyl group using an oxalamide linker. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran moiety can be oxidized to form a carbonyl group.

    Reduction: The oxalamide linker can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxytetrahydrofuran moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
  • N1-(3-bromophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
  • N1-(3-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Uniqueness

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and bioavailability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit improved pharmacokinetic properties.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4/c14-9-2-1-3-10(6-9)16-12(18)11(17)15-7-13(19)4-5-20-8-13/h1-3,6,19H,4-5,7-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYRPRURWPUUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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